molecular formula C16H14N2O3S B2814413 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 919860-16-5

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2814413
CAS No.: 919860-16-5
M. Wt: 314.36
InChI Key: SGZHNMRVICETFS-UHFFFAOYSA-N
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Description

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide is a novel synthetic compound designed for neuroscience and medicinal chemistry research, particularly in the investigation of new therapeutic agents for Alzheimer's disease (AD). This hybrid molecule incorporates two privileged pharmacophores in medicinal chemistry: a coumarin scaffold and a 4-methylthiazole ring system. The strategic combination of these structures is based on contemporary research strategies that aim to develop dual-binding site inhibitors of acetylcholinesterase (AChE), a key enzyme targeted in the symptomatic treatment of AD . The compound's proposed mechanism of action involves interaction with the enzymatic gorge of AChE. The coumarin moiety is known to facilitate binding to the peripheral anionic site (PAS) of AChE, while the thiazole-acetamide group is designed to interact with the catalytic anionic site at the base of the gorge . This dual-site inhibition is significant as it not only increases the potency of AChE inhibition to ameliorate cholinergic deficit but also may inhibit the pro-aggregation activity of AChE on amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease . Thiazole rings are recognized as biologically active scaffolds present in numerous FDA-approved drugs and are frequently investigated for their potent inhibitory activity against cholinesterases . This compound is intended for research applications only, including: • In vitro enzymatic assays to evaluate inhibitory activity against AChE and butyrylcholinesterase (BuChE). • Medicinal chemistry programs aimed at structure-activity relationship (SAR) optimization of multi-target directed ligands (MTDLs) for neurodegenerative diseases. • Molecular modeling and docking studies to understand ligand-receptor interactions within the AChE enzyme gorge. • Investigating the broader pharmacological profile of coumarin-thiazole hybrid molecules. Certificate of Analysis For a detailed specification sheet, please contact our technical support. Note: This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9-3-4-12-11(7-15(20)21-13(12)5-9)6-14(19)18-16-17-10(2)8-22-16/h3-5,7-8H,6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZHNMRVICETFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, such as sodium hydroxide, under reflux conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the chromen-2-one derivative with a thioamide in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions.

    Acetamide Formation: The final step involves the acylation of the thiazole-containing chromen-2-one derivative with an appropriate acylating agent, such as acetic anhydride, in the presence of a base, such as pyridine, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and coumarin moieties. For instance, derivatives similar to 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide have shown moderate antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The structure–activity relationship (SAR) studies indicate that modifications at specific positions can enhance antibacterial efficacy .

Anticonvulsant Properties

Research has demonstrated that thiazole derivatives exhibit anticonvulsant effects. Compounds with structural similarities to this compound have been evaluated for their ability to reduce seizure activity in animal models, showing promising results in terms of median effective doses . This suggests potential therapeutic applications in epilepsy management.

Anticancer Activity

The combination of coumarin and thiazole has been explored for anticancer properties. Studies indicate that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific oncogenic pathways . The hybrid nature of the compound may provide synergistic effects that enhance its anticancer activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyFindings
Antimicrobial Evaluation Compounds similar to this compound exhibited MIC values against E. coli at 0.17 mg/mL .
Anticonvulsant Activity Derivatives showed significant protection against seizures in animal models, indicating potential for epilepsy treatment .
Anticancer Research Certain analogs demonstrated selective cytotoxicity towards cancer cell lines, suggesting further investigation into their use as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes References
Target Compound Coumarin + Thiazole 7-Methylcoumarin, 4-Methylthiazole Hypothesized enzyme inhibition (e.g., MAOs)
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-acetohydrazide (2k) Coumarin + Acetohydrazide 4-Methylcoumarin, Nitrophenylhydrazine Structural analog (no activity reported)
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-quinoxalin-7-yl]acetamide Quinoxaline + Acetamide Chlorophenyl, Acetyloxy MAO-A inhibitor (IC₅₀ = 0.028 μM)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]acetamide Pyridazinone + Acetamide Bromophenyl, Methoxybenzyl FPR2 agonist (calcium mobilization)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole + Acetamide 6-Trifluoromethylbenzothiazole, Phenyl Patent example (unspecified activity)

Key Observations:

Coumarin vs. Other Cores: The target compound’s coumarin core differs from pyridazinone (in FPR2 agonists ) or quinoxaline (in MAO-A inhibitors ). Coumarins are known for π-π stacking and planar rigidity, which may enhance binding to hydrophobic enzyme pockets.

Thiazole Substituents: The 4-methylthiazole in the target contrasts with 6-trifluoromethylbenzothiazole in compounds.

Acetamide vs. Acetohydrazide : The target’s acetamide linker lacks the hydrazine group seen in analogs, which may reduce redox sensitivity and improve pharmacokinetics .

Biological Activity

The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide , a hybrid molecule combining coumarin and thiazole moieties, has garnered attention due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and results from various studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from 7-amino-4-methylcoumarin and thiazole derivatives. The Schotten–Baumann reaction is often employed to create the amide bond between the coumarin and thiazole components. The reaction is facilitated by the use of acyl chlorides in a dichloromethane solvent system, followed by purification techniques such as chromatography .

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The anticancer activity of this compound has been evaluated against various cell lines, including A549 (lung cancer) and C6 (glioma). Studies employing the MTT assay and caspase activation assays reveal that the compound induces apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. The presence of both coumarin and thiazole structures may enhance its efficacy through synergistic effects on cellular pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Inhibition assays indicate that it can reduce albumin denaturation, a marker for anti-inflammatory activity. The compound's ability to inhibit pro-inflammatory cytokines further supports its potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : It modulates the production of inflammatory cytokines, thereby reducing inflammation.

Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds:

StudyCompoundActivity TestedResults
7-hydroxycoumarin derivativesAntimicrobialSignificant inhibition against S. aureus
Thiazolidinone derivativesAnticancerInduced apoptosis in A549 cells
Coumarin-thiazole hybridsAnti-inflammatoryReduced TNF-alpha levels

Q & A

Q. Advanced :

  • Molecular docking : AutoDock Vina or Schrödinger Suite for predicting binding modes with enzymes (e.g., cyclooxygenase-2).
  • Surface Plasmon Resonance (SPR) : Real-time kinetics (kon/koff) for affinity quantification.
  • Mutagenesis studies : Alanine scanning of target residues to validate binding pockets .

How can researchers differentiate between basic and advanced characterization techniques for this compound?

Q. Basic :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR for confirming molecular structure (e.g., methyl groups at δ 2.3–2.5 ppm).
  • HPLC : Purity assessment (>95%) using UV detection at 254 nm .
    Advanced :
  • X-ray crystallography : SHELX-refined structures to resolve stereochemistry and π-π stacking interactions .
  • HRMS-ESI : Exact mass determination (<2 ppm error) for verifying synthetic intermediates .

What strategies mitigate solubility and stability challenges in pharmacological assays?

Q. Basic :

  • Solubility enhancers : DMSO (≤0.1% v/v) for in vitro studies.
  • pH adjustment : Buffered solutions (pH 7.4) to prevent hydrolysis of the acetamide group .
    Advanced :
  • Nanoparticle encapsulation : PLGA-based carriers to improve bioavailability in in vivo models .
  • Accelerated stability studies : Forced degradation under UV light and 40°C/75% RH to identify degradation pathways .

How should toxicity profiles be evaluated preclinically?

Q. Advanced :

  • In vitro models : HepG2 cells for hepatotoxicity screening via MTT assays.
  • In vivo models : Zebrafish embryos (FET assay) for acute toxicity (LC50) and teratogenicity .
  • Metabolite identification : LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) .

What computational tools are critical for structure-activity relationship (SAR) studies?

Q. Advanced :

  • QSAR modeling : MOE or ChemAxon for predicting substituent effects on bioactivity.
  • Molecular dynamics (MD) : GROMACS for simulating ligand-receptor stability over 100 ns trajectories .
  • ADMET prediction : SwissADME for estimating pharmacokinetic properties (e.g., BBB permeability) .

How can crystallographic data be leveraged to guide synthetic modifications?

Q. Advanced :

  • ORTEP visualization : Analyzing anisotropic displacement parameters to identify steric hindrance in the chromenone core .
  • Hirshfeld surface analysis : Quantifying intermolecular interactions (e.g., C-H···O bonds) to predict solubility .

What are the key differences between SAR and QSAR approaches for this compound?

Q. Basic :

  • SAR : Empirical analysis of substituent effects (e.g., methyl vs. chloro groups on thiazole) .
    Advanced :
  • QSAR : 3D-pharmacophore modeling to correlate electronic parameters (e.g., logP, polar surface area) with IC50 values .

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